molecular formula C12H8IN B6165675 2-(8-iodonaphthalen-1-yl)acetonitrile CAS No. 1261470-50-1

2-(8-iodonaphthalen-1-yl)acetonitrile

Cat. No. B6165675
CAS RN: 1261470-50-1
M. Wt: 293.1
InChI Key:
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Description

2-(8-iodonaphthalen-1-yl)acetonitrile, also known as 2-INAC, is a synthetic organic compound with an interesting range of properties. It is a colorless, volatile liquid with a boiling point of 75°C and a flash point of 40°C. 2-INAC is soluble in most organic solvents, making it useful for a variety of laboratory applications. It is also a useful starting material for the synthesis of other compounds.

Mechanism of Action

2-(8-iodonaphthalen-1-yl)acetonitrile is a versatile and powerful reagent, with a wide range of applications in organic and coordination chemistry. Its reactivity is due to the presence of the 8-iodonaphthalene moiety, which acts as a nucleophile and can react with electrophiles. The reaction of 2-(8-iodonaphthalen-1-yl)acetonitrile with electrophiles is thought to proceed through a series of steps, including the formation of an intermediate, the addition of the nucleophile, and the formation of the desired product.
Biochemical and Physiological Effects
2-(8-iodonaphthalen-1-yl)acetonitrile has been studied for its biochemical and physiological effects. Its use as a fluorescent indicator in biochemical assays has been studied, and it has been shown to be an effective indicator of pH and other biochemical parameters. Additionally, 2-(8-iodonaphthalen-1-yl)acetonitrile has been studied for its potential use as an anticancer agent, with some promising results.

Advantages and Limitations for Lab Experiments

2-(8-iodonaphthalen-1-yl)acetonitrile is a useful reagent for a variety of laboratory experiments. Its advantages include its low cost, low toxicity, and its ability to react with a wide range of electrophiles. However, it is also important to note that 2-(8-iodonaphthalen-1-yl)acetonitrile is volatile, and should be handled with care in the laboratory. Additionally, its reactivity can be affected by temperature and pH, and should be taken into consideration when designing experiments.

Future Directions

The potential of 2-(8-iodonaphthalen-1-yl)acetonitrile as a reagent for organic and coordination chemistry is far from being fully explored. Further research could focus on the development of new synthetic methods using 2-(8-iodonaphthalen-1-yl)acetonitrile as a starting material, as well as the development of new catalytic reactions using 2-(8-iodonaphthalen-1-yl)acetonitrile as a catalyst. Additionally, further research into the biochemical and physiological effects of 2-(8-iodonaphthalen-1-yl)acetonitrile could lead to new applications in the pharmaceutical and medical fields. Finally, further studies into the reactivity of 2-(8-iodonaphthalen-1-yl)acetonitrile could lead to the development of more efficient and cost-effective synthetic methods.

Synthesis Methods

2-(8-iodonaphthalen-1-yl)acetonitrile can be synthesized by the reaction of 8-iodonaphthalene and acetonitrile in the presence of a base, such as potassium carbonate. The reaction is carried out in a sealed tube, and the resulting product is a colorless liquid. The reaction is highly stereoselective, with the major product being the desired 2-(8-iodonaphthalen-1-yl)acetonitrile.

Scientific Research Applications

2-(8-iodonaphthalen-1-yl)acetonitrile has a wide range of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a reactant in the synthesis of polymers and as a starting material for the synthesis of other compounds. Additionally, 2-(8-iodonaphthalen-1-yl)acetonitrile can be used as a fluorescent indicator in biochemical assays.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(8-iodonaphthalen-1-yl)acetonitrile involves the conversion of 8-iodonaphthalene to the corresponding aldehyde, followed by a cyanide addition reaction to form the desired product.", "Starting Materials": [ "8-iodonaphthalene", "Sodium cyanide", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 8-iodonaphthalene is reacted with sodium hydroxide and methanol to form 8-iodonaphthalene-1-methanol.", "Step 2: 8-iodonaphthalene-1-methanol is oxidized to 8-iodonaphthalene-1-carboxaldehyde using acetic acid and sodium chlorite.", "Step 3: 8-iodonaphthalene-1-carboxaldehyde is reacted with sodium cyanide in methanol to form 2-(8-iodonaphthalen-1-yl)acetonitrile.", "Step 4: The product is purified by recrystallization from water." ] }

CAS RN

1261470-50-1

Molecular Formula

C12H8IN

Molecular Weight

293.1

Purity

95

Origin of Product

United States

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